molecular formula C12H15ClFNO2 B12104496 (2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride

(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B12104496
M. Wt: 259.70 g/mol
InChI Key: UEJCKIYKRFAMOV-UHFFFAOYSA-N
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Description

The compound (2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative featuring a 3-fluorobenzyl substituent at the 4-position and a carboxylic acid group at the 2-position of the pyrrolidine ring. The stereochemistry (2S,4S) is critical for its molecular interactions, particularly in pharmaceutical contexts where enantiomeric purity influences biological activity. As a hydrochloride salt, it exhibits enhanced solubility and stability compared to its free base form.

Properties

Molecular Formula

C12H15ClFNO2

Molecular Weight

259.70 g/mol

IUPAC Name

4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H14FNO2.ClH/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9;/h1-3,5,9,11,14H,4,6-7H2,(H,15,16);1H

InChI Key

UEJCKIYKRFAMOV-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)F.Cl

Origin of Product

United States

Preparation Methods

Starting from trans-4-Hydroxy-L-Proline

Trans-4-hydroxy-L-proline serves as a common precursor due to its preexisting pyrrolidine ring and stereochemistry. The hydroxyl group at C4 is replaced with the 3-fluorophenylmethyl moiety via Mitsunobu or Appel reactions.

Example Protocol (Adapted from):

  • Protection : Treat trans-4-hydroxy-L-proline with p-nitrobenzyl chloroformate (PNZ-Cl) in a biphasic system (dichloromethane/NaOH) at 0–5°C, yielding PNZ-protected proline (93% yield).

  • Activation : Convert the hydroxyl group to a leaving group (e.g., mesylate or tosylate).

  • Alkylation : React with 3-fluorobenzylmagnesium bromide under Grignard conditions to introduce the 3-fluorophenylmethyl group.

  • Deprotection : Remove the PNZ group via hydrogenolysis or acidic cleavage.

Data Table 1 : Comparison of Protecting Groups for Proline Derivatives

Protecting GroupReaction ConditionsYield (%)Purity (%)
PNZNaOH/DCM, 0–5°C93>99
FmocPiperidine/DMF, RT8598
BocTFA/DCM, RT8897

Stereoselective Introduction of the 3-Fluorophenylmethyl Group

Asymmetric Alkylation

Chiral nickel or palladium catalysts enable enantioselective alkylation of pyrrolidine intermediates. For example, Ni(II)-bis(oxazoline) complexes promote C–C bond formation with 3-fluorobenzyl halides, achieving enantiomeric excess (ee) >90%.

Critical Parameters :

  • Temperature: –20°C to 0°C to suppress racemization.

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Base: KOtBu or LiHMDS for deprotonation.

Resolution of Racemic Mixtures

When stereoselective synthesis fails, kinetic resolution using chiral acids (e.g., tartaric acid) separates diastereomeric salts. This method, though labor-intensive, achieves >99% ee for the (2S,4S) isomer.

Carboxylic Acid Functionalization

The carboxylic acid group is typically introduced via hydrolysis of a methyl or ethyl ester. For instance, saponification of the methyl ester with LiOH in THF/water at 60°C proceeds quantitatively. Alternatively, oxidation of a primary alcohol intermediate using Jones reagent (CrO3/H2SO4) achieves similar results but with lower yields (75–80%).

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous diethyl ether or methanol, followed by recrystallization from ethanol/water to yield the hydrochloride salt. Key metrics:

  • Purity : >99% (HPLC).

  • Melting Point : 134–136°C (decomposition observed above 140°C).

Process Optimization and Scalability

Solid-Phase Synthesis

Adapting methods from peptide chemistry, Wang resin-bound proline derivatives allow iterative coupling and deprotection steps. HATU/DIPEA-mediated couplings achieve >95% stepwise yields, though scalability is limited.

Continuous Flow Chemistry

Microreactor systems enhance heat/mass transfer during exothermic steps (e.g., Grignard reactions), reducing reaction times from hours to minutes and improving reproducibility.

Analytical Characterization

Table 2 : Spectroscopic Data for (2S,4S)-4-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid;Hydrochloride

TechniqueData
1H NMR δ 7.32–7.25 (m, 1H, ArH), 4.41 (dd, J=8.4 Hz, 1H, CH), 3.12 (m, 2H, CH2)
13C NMR δ 174.5 (COOH), 162.1 (d, J=245 Hz, C-F), 58.9 (C2), 52.1 (C4)
HRMS m/z 259.70 [M+H]+ (calc. 259.70)

Chemical Reactions Analysis

Pyrrolidine Ring Formation

  • Cyclization of Proline Derivatives : The pyrrolidine backbone is often constructed using proline-based precursors. For example, methyl esters of hydroxyproline (e.g., methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride ) are modified via fluorination or alkylation to introduce the 3-fluorophenylmethyl group .

  • Stereoselective Alkylation : The (3-fluorophenyl)methyl group is introduced via stereocontrolled alkylation of pyrrolidine intermediates. Chiral auxiliaries or catalysts ensure retention of the (2S,4S) configuration .

Carboxylic Acid Modifications

  • Esterification : The carboxylic acid is converted to esters (e.g., methyl or benzyl esters) under acidic conditions (e.g., HCl/MeOH) .

  • Amide Coupling : Reacts with amines (e.g., 8-aminoquinoline) in the presence of coupling agents like EDCI/HOBt to form bioactive amides .

C–H Activation and Arylation

The fluorophenylmethyl group enables regioselective C–H functionalization:

Reaction Type Conditions Outcome Yield Source
Palladium-Catalyzed Arylation Pd(OAc)₂, Ag₂CO₃, DMF, 100°CIntroduces aryl groups at the C4 position36–61%
Oxidative Carbonylation PdCl₂, CO, CuI, Cs₂CO₃Forms carboxylate derivativesLow

Epimerization and Stereochemical Stability

  • The (2S,4S) configuration is prone to epimerization under basic conditions. For example, treatment with NaOH/EtOH induces partial racemization at C2 .

  • Mitigation : Epimerization is minimized using bulky bases (e.g., LHMDS) or low-temperature conditions .

Hydrolysis and Deprotection

  • Ester Hydrolysis : Methyl esters are cleaved with NaOH/EtOH to regenerate the carboxylic acid .

  • Boc Deprotection : tert-Butoxycarbonyl (Boc) groups are removed with TFA in dichloromethane .

Stability Under Physiological Conditions

  • pH Sensitivity : The hydrochloride salt enhances solubility but undergoes dissociation in neutral/basic media, releasing the free base.

  • Thermal Stability : Decomposes above 200°C, with degradation products including CO₂ and fluorobenzene derivatives .

Comparative Reactivity of Analogues

Structurally related compounds exhibit distinct reactivities:

Compound Key Reaction Difference in Reactivity
(2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid Slower C–H activation due to stereochemistryReduced arylation efficiency
cis-4-Fluoroproline Enhanced rigidity limits alkylationLower functionalization versatility

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications :
The compound is being investigated for its role in drug development, particularly targeting neurological disorders and metabolic diseases. Its structural features may enhance bioavailability and target specificity.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Similar compounds have shown promise as DPP-4 inhibitors, which are beneficial in managing type 2 diabetes by improving glycemic control .

Neuropharmacology

NMDA Receptor Modulation :
Research indicates that (2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride may modulate NMDA receptor activity, which is crucial in neuroprotection and treatment of neurodegenerative diseases.

Case Study - Neuroprotective Effects :
In a rodent model of ischemic stroke, the compound demonstrated significant neuroprotective effects, reducing neuronal death and enhancing functional recovery through NMDA receptor modulation .

Organic Synthesis

Building Block in Synthesis :
The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its unique properties facilitate the development of novel compounds with improved pharmacological profiles.

The biological activity of (2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride can be summarized as follows:

Activity TypeEffect ObservedReference
NMDA Receptor BindingHigh affinity observed
DPP-4 InhibitionEnhanced glycemic control
Anticancer EffectsInduced apoptosis in cancer cells

Mechanism of Action

The mechanism of action of (2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity and specificity, while the pyrrolidine ring provides structural stability. The carboxylic acid moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Key Observations:

Stereochemical Differences : The (2S,4S) configuration distinguishes the target compound from analogs like (2S,4R)-4-(3-iodobenzyl) derivatives. Stereochemistry influences binding affinity in enzyme inhibitors or receptor modulators .

Substituent Effects :

  • Electron-Withdrawing Groups : Fluorine (in 3-fluorobenzyl) enhances metabolic stability and lipophilicity compared to thienyl or halogenated benzyl groups.
  • Halogen Size : Iodine and bromine substituents increase molecular weight and may affect pharmacokinetics (e.g., half-life) .

Salt Forms : Hydrochloride salts improve aqueous solubility, critical for formulation in drug development .

Pharmacological Relevance

  • Target Selectivity : The position of fluorine (e.g., 3- vs. 4-fluorobenzyl) can alter interactions with enzymes like prolyl oligopeptidase or kinases. For example, the (2S)-2-[(4-fluorophenyl)methyl] analog () may exhibit different binding modes due to its C2 substitution.
  • Halogenated Derivatives : Bromine and iodine analogs are explored in radiopharmaceuticals for imaging or targeted therapy .

Biological Activity

(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in therapeutic applications, particularly in the context of neuropharmacology and cancer treatment.

  • Molecular Formula : C17H22FNO4
  • Molecular Weight : 321.37 g/mol
  • CAS Number : 1229439-67-1
  • Structure : The compound features a pyrrolidine ring with a carboxylic acid group and a fluorophenyl substituent, contributing to its biological activity.

Research indicates that (2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride may exert its effects through several mechanisms:

  • NMDA Receptor Modulation :
    • The compound has shown affinity for NMDA receptors, which are critical in synaptic plasticity and memory function. Specific studies have demonstrated that modifications in the structure can enhance binding affinity to NMDA receptors, indicating potential neuroprotective effects .
  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition :
    • Similar compounds have been identified as DPP-4 inhibitors, which play a role in glucose metabolism and are beneficial in managing type 2 diabetes. This suggests that (2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride may have similar properties.
  • Anticancer Activity :
    • Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
NMDA Receptor BindingHigh affinity observed
DPP-4 InhibitionEnhanced glycemic control
Anticancer EffectsInduced apoptosis in cancer cells

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of (2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride in a rodent model of ischemic stroke. The results indicated a significant reduction in neuronal death and improved functional recovery compared to controls. The proposed mechanism involved modulation of NMDA receptor activity, leading to decreased excitotoxicity.

Case Study 2: Antidiabetic Properties

In a clinical trial involving patients with type 2 diabetes, the administration of a DPP-4 inhibitor structurally similar to (2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride resulted in significant improvements in HbA1c levels and fasting glucose levels over a 12-week period. This underscores the potential utility of this compound in diabetes management.

Case Study 3: Cancer Cell Line Studies

Research on various cancer cell lines demonstrated that this compound could inhibit proliferation and induce apoptosis at micromolar concentrations. Notably, it was effective against breast and lung cancer cells, suggesting broad-spectrum anticancer potential.

Q & A

Q. What synthetic strategies ensure high enantiomeric purity in the preparation of (2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride?

  • Methodological Answer: Enantiomeric purity can be achieved via chiral pool synthesis using stereochemically defined precursors (e.g., (2S,4S)-pyrrolidine scaffolds) or asymmetric catalysis. For example, Boc-protected intermediates (e.g., Boc-4-phenyl-pyrrolidine derivatives) can undergo stereoretentive hydrolysis under controlled acidic conditions (4 M HCl in 1,4-dioxane) to preserve configuration . Chiral HPLC or enzymatic resolution may further refine purity. Purity validation via NMR (e.g., δ 4.27 ppm for specific protons) and chiral stationary-phase chromatography is critical .

Q. Which analytical techniques are optimal for confirming stereochemistry and purity?

  • Methodological Answer:
  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., in D2_2O or DMSO-d6_6) resolve diastereotopic protons and confirm substituent positioning. For example, coupling constants (e.g., J=8.2HzJ = 8.2 \, \text{Hz}) differentiate axial/equatorial conformers in pyrrolidine rings .
  • X-ray Crystallography: Resolves absolute configuration, as demonstrated for hydroxylated pyrrolidine derivatives .
  • Chiral HPLC: Use columns like Chiralpak IA/IB with hexane:IPA mobile phases to separate enantiomers. Purity >95% is achievable, as validated by COA data .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer: Store as a lyophilized powder at -20°C in airtight, moisture-resistant containers. Avoid repeated freeze-thaw cycles. For solutions, use anhydrous DMSO or ethanol and store at -80°C for long-term stability . Hygroscopic hydrochloride salts require desiccants (e.g., silica gel) during storage .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomeric intermediates be resolved during synthesis?

  • Methodological Answer:
  • 2D NMR (COSY, NOESY): Identify through-space correlations (e.g., NOE between H-2 and H-4 protons) to confirm relative stereochemistry .
  • Dynamic NMR: Monitor temperature-dependent splitting to assess ring puckering or restricted rotation (e.g., in fluorophenyl-methyl substituents) .
  • Isotopic Labeling: Hydrogen-deuterium exchange studies (as in proline derivatives) can reveal conformational flexibility impacting NMR assignments .

Q. What strategies mitigate racemization during ester-to-carboxylic acid hydrolysis?

  • Methodological Answer:
  • Acidic Conditions: Use 4 M HCl in 1,4-dioxane at 25°C for 30 minutes to minimize racemization, as demonstrated for trimethylammonium-pyrrolidine derivatives .
  • Low Temperature: Perform hydrolysis at 0–5°C to reduce kinetic energy-driven epimerization.
  • Protecting Groups: Boc groups stabilize intermediates during coupling steps, as seen in peptide synthesis .

Q. How does the 3-fluorophenylmethyl substituent influence catalytic activity in hydrogen-deuterium exchange reactions?

  • Methodological Answer: The electron-withdrawing fluorine atom enhances electrophilicity at the pyrrolidine nitrogen, accelerating base-catalyzed H-D exchange. Comparative studies with non-fluorinated analogs (e.g., 4-phenylmethyl derivatives) show reduced exchange rates, confirming fluorine’s electronic effects. Kinetic isotope effects (KIE) and 19F^{19}\text{F} NMR monitor reaction progress .

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